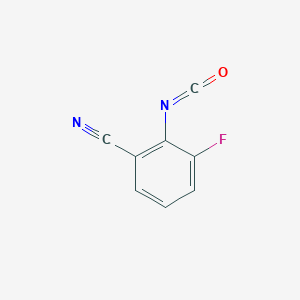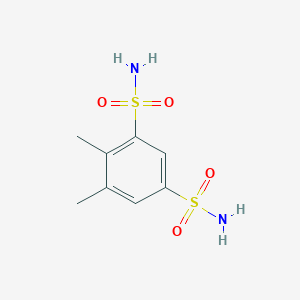
3-Amino-2-methyl-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H8F3NO2 This compound features a benzene ring substituted with an amino group, a methyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-methyl-5-(trifluoromethyl)benzoic acid to introduce a nitro group. This is followed by reduction of the nitro group to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. The choice of solvents, catalysts, and reaction conditions are tailored to maximize efficiency and minimize costs.
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Iron powder in hydrochloric acid (HCl) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 3-Nitro-2-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: this compound.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-Amino-2-methyl-5-(trifluoromethyl)benzoic acid is utilized in several research domains:
Chemistry: As a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the trifluoromethyl group’s properties.
Mécanisme D'action
The compound’s effects are primarily due to its functional groups. The amino group can participate in hydrogen bonding and act as a nucleophile in various reactions. The trifluoromethyl group, being highly electronegative, influences the electron density of the benzene ring, affecting the compound’s reactivity and interaction with biological targets. These interactions can modulate enzyme activity, receptor binding, and other molecular pathways.
Comparaison Avec Des Composés Similaires
3-Amino-5-(trifluoromethyl)benzoic acid: Lacks the methyl group, leading to different reactivity and applications.
2-Amino-5-methylbenzoic acid: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activities.
3-Amino-2-methylbenzoic acid:
Uniqueness: 3-Amino-2-methyl-5-(trifluoromethyl)benzoic acid is unique due to the combined presence of an amino group, a methyl group, and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
This detailed overview highlights the significance of this compound in various fields, emphasizing its unique chemical properties and potential applications
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
3-amino-2-methyl-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H8F3NO2/c1-4-6(8(14)15)2-5(3-7(4)13)9(10,11)12/h2-3H,13H2,1H3,(H,14,15) |
Clé InChI |
ZKDHMEUKYIYRFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1N)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


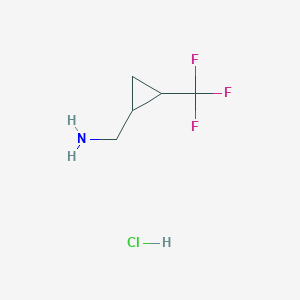
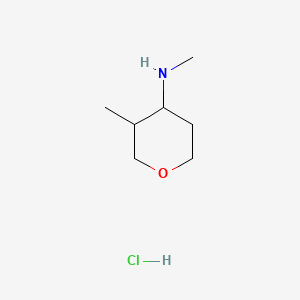


![2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B13521829.png)
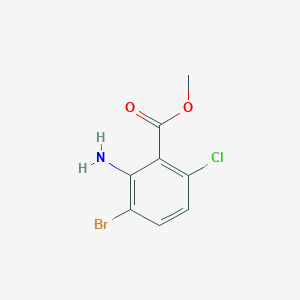
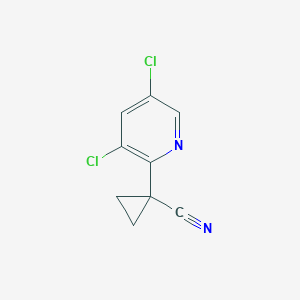
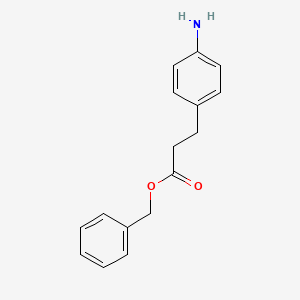
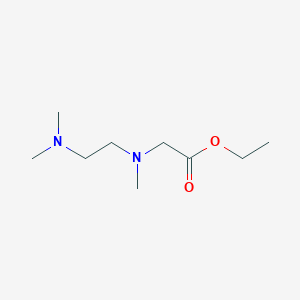
![Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate](/img/structure/B13521867.png)
![rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B13521875.png)

